molecular formula C16H17N3O B5850095 3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide

Cat. No.: B5850095
M. Wt: 267.33 g/mol
InChI Key: PQPCQXZOGKQLRD-QGOAFFKASA-N
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Description

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide is an organic compound that belongs to the class of amides

Properties

IUPAC Name

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3O/c1-13(15-9-11-17-12-10-15)18-19-16(20)8-7-14-5-3-2-4-6-14/h2-6,9-12H,7-8H2,1H3,(H,19,20)/b18-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQPCQXZOGKQLRD-QGOAFFKASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC(=O)CCC1=CC=CC=C1)C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\NC(=O)CCC1=CC=CC=C1)/C2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide typically involves the condensation reaction between 3-phenylpropanamide and 1-pyridin-4-ylethylideneamine. The reaction is carried out under mild conditions, often in the presence of a catalyst to facilitate the formation of the imine bond.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the imine group to an amine.

    Substitution: The phenyl and pyridine rings can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under controlled conditions.

Major Products

    Oxidation: Formation of N-oxide derivatives.

    Reduction: Formation of 3-phenyl-N-[(E)-1-pyridin-4-ylethylamino]propanamide.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    3-phenyl-N-[(E)-1-pyridin-4-ylethylamino]propanamide: A reduced form of the compound.

    N-(pyridin-4-yl)pyridin-4-amine: A related compound with similar structural features.

    3-methyl-N-(pyridin-4-yl)pyridin-4-amine: A derivative with a methyl group.

Uniqueness

3-phenyl-N-[(E)-1-pyridin-4-ylethylideneamino]propanamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

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